molecular formula C8H11NO2S B13538704 (R)-1-Methoxy-3-(S-methylsulfonimidoyl)benzene

(R)-1-Methoxy-3-(S-methylsulfonimidoyl)benzene

Cat. No.: B13538704
M. Wt: 185.25 g/mol
InChI Key: MWKKHJXJLJJQNF-GFCCVEGCSA-N
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Description

(R)-1-Methoxy-3-(S-methylsulfonimidoyl)benzene\text{this compound} This compound

This compound belongs to the class of sulfonamides and features both a methoxy group (–OCH₃) and a sulfonamide group (–SO₂NH–). It is optically active due to its chiral center.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene. One common method involves the reaction of an appropriate aryl halide (such as bromobenzene) with a methylsulfonamide nucleophile. The reaction proceeds via nucleophilic aromatic substitution (SNAr) and results in the formation of the desired compound.

Reaction Conditions: The reaction typically takes place in an aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures. The choice of base (e.g., potassium carbonate, K₂CO₃) and reaction time influences the yield and selectivity.

Industrial Production Methods: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.

Chemical Reactions Analysis

Reactivity: ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding sulfone.

    Reduction: Reduction of the sulfonamide group yields the amine derivative.

    Substitution: SNAr reactions allow for substitution of the methoxy group or the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles (e.g., amines, thiols) react with the aryl halide.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Sulfone formation.
  • Reduction: Amines or hydroxylamines.
  • Substitution: Various derivatives with modified functional groups.

Scientific Research Applications

Chemistry:

  • ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene serves as a building block in organic synthesis.
  • It participates in the design of novel ligands for transition metal complexes.
Biology and Medicine:
  • The compound’s sulfonamide moiety may interact with enzymes or receptors.
  • It could be explored as a potential drug candidate due to its unique structure.
Industry:
  • ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene finds applications in fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its sulfonamide group suggests potential inhibition of enzymes or protein targets.

Comparison with Similar Compounds

  • ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene stands out due to its chiral nature and sulfonamide functionality.
  • Similar compounds include other sulfonamides, aryl ethers, and chiral molecules.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3/t12-/m1/s1

InChI Key

MWKKHJXJLJJQNF-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC(=CC=C1)[S@](=N)(=O)C

Canonical SMILES

COC1=CC(=CC=C1)S(=N)(=O)C

Origin of Product

United States

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